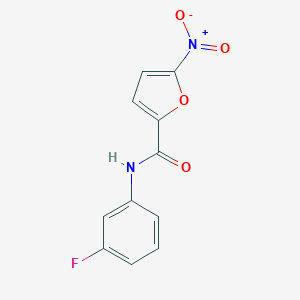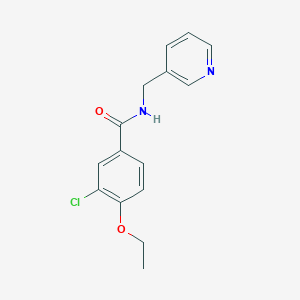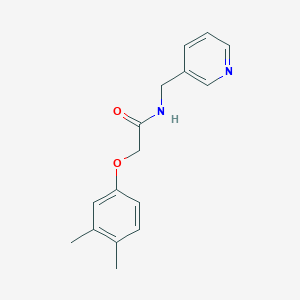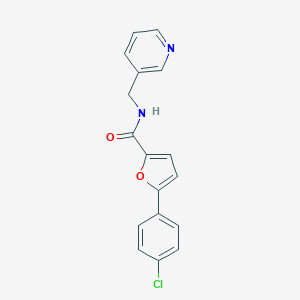
N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide, also known as FNC, is a chemical compound that has been studied for its potential use in scientific research. FNC belongs to the class of nitrofuran derivatives, which have been found to exhibit a wide range of biological activities.
Scientific Research Applications
N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of research that has shown promise is in the development of new antibacterial agents. N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been found to exhibit antibacterial activity against a wide range of gram-positive and gram-negative bacteria. Additionally, N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been studied for its potential use in the treatment of cancer and inflammation.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide is not yet fully understood. However, it is believed that N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide exerts its biological activity by inhibiting the growth of bacteria and cancer cells. N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been found to inhibit the activity of certain enzymes that are essential for the growth and survival of these cells.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been found to exhibit a number of biochemical and physiological effects. In addition to its antibacterial and anticancer activity, N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been found to exhibit anti-inflammatory activity. N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has also been found to modulate the immune system, which may have implications for the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide for lab experiments is its high purity and stability. This makes it a reliable and consistent tool for scientific research. However, one limitation of N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide is its relatively low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide. One area of research that shows promise is in the development of new antibacterial agents. N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been found to exhibit potent antibacterial activity, and further research may lead to the development of new antibiotics. Additionally, N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been studied for its potential use in the treatment of cancer and inflammation, and further research may lead to the development of new therapies for these diseases. Finally, N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been found to modulate the immune system, which may have implications for the treatment of autoimmune diseases. Further research in this area may lead to the development of new immunomodulatory agents.
Synthesis Methods
The synthesis of N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide involves the reaction of 3-fluoroaniline with 5-nitrofurfural in the presence of a catalyst. The resulting product is then treated with an acid to yield N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide. The synthesis of N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been optimized to improve its yield and purity, making it a viable option for scientific research.
properties
Molecular Formula |
C11H7FN2O4 |
|---|---|
Molecular Weight |
250.18 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C11H7FN2O4/c12-7-2-1-3-8(6-7)13-11(15)9-4-5-10(18-9)14(16)17/h1-6H,(H,13,15) |
InChI Key |
OCCSBIIATSCWHU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Naphthalen-2-yloxy)-N-(3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-acetamide](/img/structure/B251816.png)




![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251825.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B251827.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B251829.png)
![3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B251830.png)
![N-{2-methyl-4-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251834.png)
![N-{4-[(4-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B251835.png)
![N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide](/img/structure/B251837.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B251838.png)
